N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(cyanomethyl)aniline with 2,3-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(2,3-dichlorophenoxy)acetamide
- N-(4-cyanophenyl)-2-(2,3-dichlorophenoxy)acetamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide is unique due to the presence of the cyanomethyl group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C16H12Cl2N2O2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-2-1-3-14(16(13)18)22-10-15(21)20-12-6-4-11(5-7-12)8-9-19/h1-7H,8,10H2,(H,20,21) |
InChI Key |
RAUKYQHXPGZDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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